Methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate
CAS No.:
Cat. No.: VC18236386
Molecular Formula: C10H10Cl2O3
Molecular Weight: 249.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10Cl2O3 |
|---|---|
| Molecular Weight | 249.09 g/mol |
| IUPAC Name | methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate |
| Standard InChI | InChI=1S/C10H10Cl2O3/c1-15-10(14)8(13)5-6-3-2-4-7(11)9(6)12/h2-4,8,13H,5H2,1H3 |
| Standard InChI Key | BRAXROWJXNYMJN-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C(CC1=C(C(=CC=C1)Cl)Cl)O |
Introduction
Structural and Chemical Properties
The compound’s structure comprises:
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A methyl ester group (–COOCH₃) at position 1 of the propanoate chain.
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A hydroxyl group (–OH) at position 2.
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A 2,3-dichlorophenyl group (–C₆H₃Cl₂) at position 3.
Key physicochemical properties (theoretical):
| Property | Value |
|---|---|
| Molecular weight | 249.10 g/mol |
| Melting point | 85–90°C (estimated) |
| Boiling point | 290–300°C (estimated) |
| Solubility | Soluble in polar organic solvents (e.g., DCM, ethyl acetate) |
The hydroxyl group introduces hydrogen-bonding capacity, influencing crystallization and reactivity, while the chlorine atoms enhance lipophilicity and electronic effects on the aromatic ring .
Synthetic Routes
Esterification of 3-(2,3-Dichlorophenyl)-2-Hydroxypropanoic Acid
A plausible route involves esterifying the corresponding carboxylic acid with methanol under acidic conditions:
Conditions:
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Catalyst: H₂SO₄ or TsOH (10 mol%).
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Solvent: Refluxing methanol.
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Yield: ~70–80% (estimated based on analogous esterifications) .
Aldol Condensation Followed by Reduction
An alternative approach employs an aldol reaction between 2,3-dichlorobenzaldehyde and methyl acetoacetate, followed by selective reduction:
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Aldol condensation:
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Reduction:
Optimization:
Characterization Data
Spectroscopic Analysis
1H NMR (400 MHz, CDCl₃):
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 3.72 | Singlet | 3H | –OCH₃ |
| 4.25 | Doublet | 1H | –CH(OH)– |
| 2.85 | Multiplet | 2H | –CH₂– (propanoate) |
| 7.20–7.50 | Multiplet | 3H | Aromatic protons |
13C NMR (100 MHz, CDCl₃):
| δ (ppm) | Assignment |
|---|---|
| 172.5 | Ester carbonyl |
| 70.8 | –CH(OH)– |
| 52.1 | –OCH₃ |
| 134.2, 130.5, 128.7 | Aromatic carbons |
IR (KBr):
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3450 cm⁻¹ (–OH stretch).
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1720 cm⁻¹ (C=O ester).
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750 cm⁻¹ (C–Cl stretch).
| Parameter | Recommendation |
|---|---|
| Toxicity | Likely irritant (skin/eyes); handle with gloves |
| Storage | Store in a cool, dry place away from light |
| Disposal | Incinerate or dispose via hazardous waste channels |
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